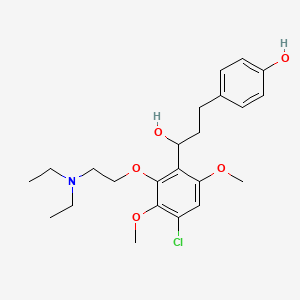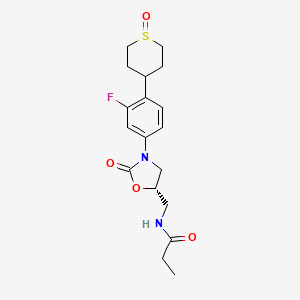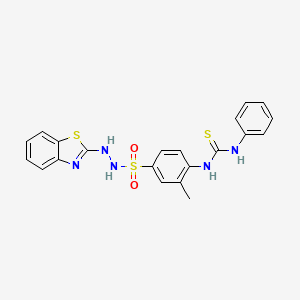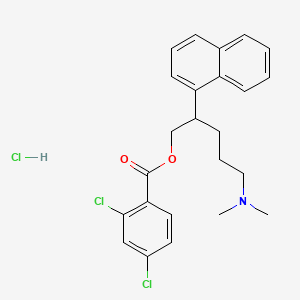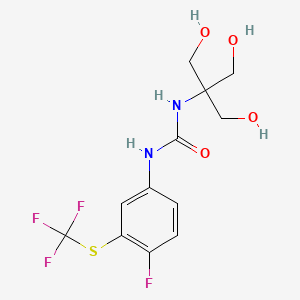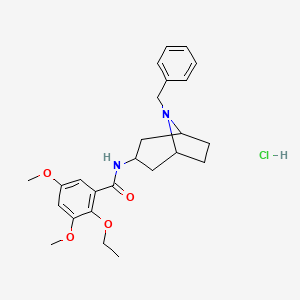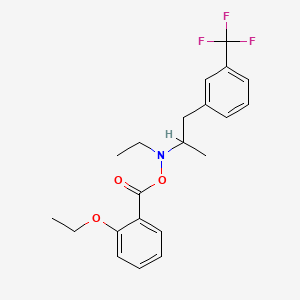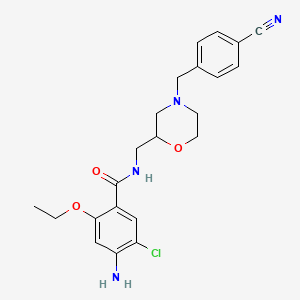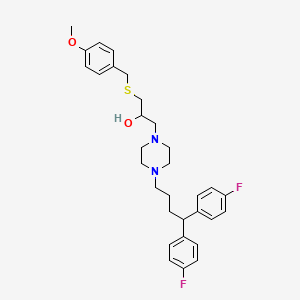![molecular formula C17H17N5OS2 B12745899 2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide CAS No. 89632-37-1](/img/structure/B12745899.png)
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N’-phenylacetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N’-phenylacetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylaniline with thiosemicarbazide to form the intermediate 5-(2-methylanilino)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with phenylacetohydrazide under appropriate conditions to yield the final product.
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N’-phenylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N’-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
作用機序
The mechanism of action of 2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N’-phenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can bind to receptors, modulating their activity and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 5-(2-methylanilino)-1,3,4-thiadiazole-2-thiol
- 2-amino-5-mercapto-1,3,4-thiadiazole
- N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
Uniqueness
Compared to similar compounds, 2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N’-phenylacetohydrazide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the thiadiazole ring and the phenylacetohydrazide moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
89632-37-1 |
|---|---|
分子式 |
C17H17N5OS2 |
分子量 |
371.5 g/mol |
IUPAC名 |
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide |
InChI |
InChI=1S/C17H17N5OS2/c1-12-7-5-6-10-14(12)18-16-21-22-17(25-16)24-11-15(23)20-19-13-8-3-2-4-9-13/h2-10,19H,11H2,1H3,(H,18,21)(H,20,23) |
InChIキー |
MJUKIZGRNCFKPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NNC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


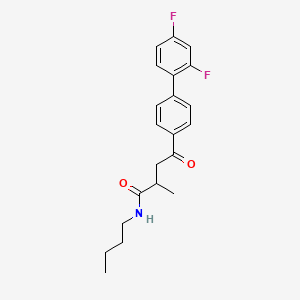
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)


